2-Piperidin-2-ylethanesulfonamide hydrochloride

Description

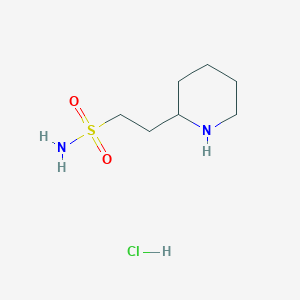

2-Piperidin-2-ylethanesulfonamide hydrochloride (CAS: 1984136-82-4) is a sulfonamide derivative featuring a piperidine ring substituted at the 2-position with an ethanesulfonamide group, coupled with a hydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research. Piperidine derivatives are widely utilized as intermediates in drug synthesis due to their ability to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

IUPAC Name |

2-piperidin-2-ylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2,(H2,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRUSPDMLLLWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-2-ylethanesulfonamide hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidin-2-ylethanesulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines being used.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

Reduction: Reduction reactions typically produce reduced forms of the compound, which can be further modified for specific applications.

Substitution: Substitution reactions can lead to the formation of different substituted derivatives, expanding the compound's utility in various fields.

Scientific Research Applications

2-Piperidin-2-ylethanesulfonamide hydrochloride finds applications in several scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In industrial processes, it serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Piperidin-2-ylethanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, modulating their activity through binding to specific molecular targets. The exact pathways involved can vary, but they generally involve interactions at the molecular level that influence biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism : Substitution at the 2- vs. 4-position of the piperidine ring significantly alters molecular conformation. For example, 2-(Piperidin-4-yl)ethanesulfonamide (QM-4254) has a sulfonamide group at the 4-position, which may influence steric interactions in biological targets compared to the 2-position in the target compound .

- Salt Forms : Hydrochloride salts (e.g., QY-1618, QD-2080) improve aqueous solubility, whereas free bases (e.g., QM-4254) may offer better lipid membrane permeability .

- Substituent Variations : N-(2-Piperidin-4-ylethyl)methanesulfonamide (QZ-7842) features a methylsulfonamide group, reducing steric bulk compared to ethanesulfonamide derivatives .

Physicochemical and Commercial Properties

*Molecular formulas inferred from structural data.

Biological Activity

2-Piperidin-2-ylethanesulfonamide hydrochloride, also known by its chemical formula C7H16N2O2S and CAS number 1984136-82-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring and a sulfonamide functional group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, while the piperidine moiety may enhance its binding affinity to specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar to other sulfonamides, this compound may demonstrate antibacterial properties by inhibiting the growth of bacteria through competitive inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis.

- Anticancer Potential : Preliminary studies suggest that derivatives of piperidine have shown anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the Akt and MAPK pathways, which are crucial in cell survival and proliferation.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Studies

A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating significant antimicrobial potential.

Anticancer Research

In vitro studies on cancer cell lines have shown that piperidine derivatives can induce apoptosis through various mechanisms:

- Cell Cycle Arrest : Treatment with piperidine derivatives resulted in G1/S phase arrest in cancer cells, suggesting a potential role in regulating cell cycle checkpoints.

- Apoptotic Pathway Activation : Evidence indicates that these compounds can activate caspases, leading to programmed cell death. For instance, a study showed increased caspase-3 and -9 activity in treated cancer cells, confirming the intrinsic apoptotic pathway's involvement.

Anti-inflammatory Mechanisms

Research has indicated that piperidine-based compounds can suppress the expression of inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through inhibition of the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 2-Piperidin-2-ylethanesulfonamide | Sulfonamide | Antimicrobial, anticancer |

| Piperine | Alkaloid | Antioxidant, anti-inflammatory |

| N-Isobutyl-piperidine derivatives | Amide | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.